

Thermodynamic Stability of the Tribromide Anion: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Tribromide anion	
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Abstract

The **tribromide anion** (Br₃⁻), a polyhalogen ion formed from the reversible reaction of a bromide ion with molecular bromine, plays a significant role in various chemical processes, including organic synthesis, analytical chemistry, and materials science. Its stability, governed by thermodynamic principles, is crucial for controlling reaction equilibria and designing novel chemical systems. This technical guide provides an in-depth analysis of the thermodynamic stability of the **tribromide anion** in aqueous solution, presenting key thermodynamic parameters, detailed experimental protocols for their determination, and a discussion of the underlying chemical principles.

Introduction

The formation of the **tribromide anion** is a classic example of a Lewis acid-base reaction, where the bromide ion (Br^-) acts as a Lewis base, donating a pair of electrons to molecular bromine (Br_2) , the Lewis acid. The resulting anion possesses a linear structure, as predicted by VSEPR theory, with the central bromine atom having a trigonal bipyramidal electron-pair geometry[1]. The equilibrium governing its formation is fundamental to its stability:

$$Br^{-}(aq) + Br_{2}(aq) \rightleftharpoons Br_{3}^{-}(aq)$$

The thermodynamic stability of the Br_3^- anion is quantified by its formation constant (K_f) and the associated changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). Understanding these parameters is essential for applications where Br_3^- is used as a mild



brominating agent, a component of electrolytes in batteries, or a bromine sequestration agent. This document outlines the core thermodynamic data and the experimental methodologies used to measure these properties.

Thermodynamic Data

The stability of the **tribromide anion** is defined by the equilibrium constant for its formation and the standard thermodynamic parameters associated with this reaction. These values provide a quantitative measure of the spontaneity and energetic favorability of the formation of Br₃⁻ under standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Parameters for the Formation of Aqueous **Tribromide Anion** at 298.15 K

Parameter	Symbol	Value	Units	Reference
Reaction Enthalpy	ΔH° <i>rxn</i>	-22.4	kJ/mol	Calculated ¹
Reaction Gibbs Free Energy	ΔG°rxn	-9.9	kJ/mol	Calculated ²
Reaction Entropy	ΔS°rxn	-41.9	J/(mol·K)	Calculated ³
Formation Constant	K_f	16.7	L/mol	-
Standard Enthalpy of Formation	ΔH° <i>f</i> (Br₃⁻, aq)	-129.51 ± 0.23	kJ/mol	[2]

¹Value calculated from the standard enthalpies of formation of the reactants and products. ²Value calculated using the relation $\Delta G^{\circ} = -RTln(K_f)$. ³Value calculated using the Gibbs-Helmholtz equation: $\Delta G^{\circ} = \Delta H^{\circ} - T\Delta S^{\circ}$.

The negative enthalpy change (ΔH°) indicates that the formation of the **tribromide anion** is an exothermic process, releasing heat and forming a more stable chemical bond. The negative

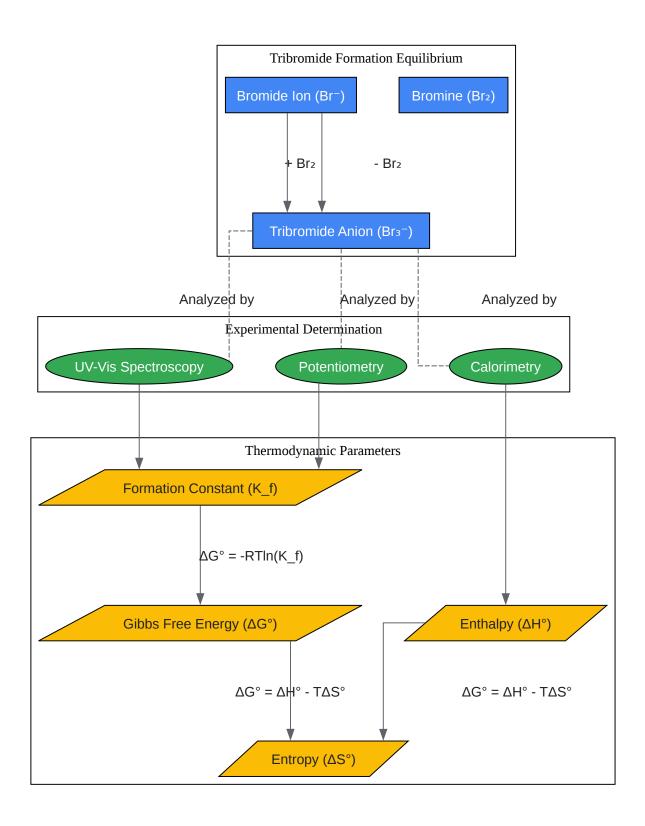


Gibbs free energy change (ΔG°) confirms that the formation is a spontaneous process under standard conditions.

Logical and Experimental Workflows

The study of tribromide stability involves understanding its core chemical equilibrium and the workflows of the experimental techniques used to quantify its thermodynamic properties.





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Figure 1: Logical relationship between the tribromide equilibrium, experimental methods, and derived thermodynamic parameters.



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Figure 2: Experimental workflow for the determination of the tribromide formation constant using UV-Vis Spectroscopy.

Experimental Protocols

Accurate determination of the thermodynamic parameters for tribromide formation relies on precise experimental techniques. The following sections detail the protocols for the most common methods.

UV-Visible Spectrophotometry

This method leverages the strong ultraviolet absorbance of the **tribromide anion** ($\lambda_{max} \approx 276$ nm), which is distinct from that of molecular bromine. The Benesi-Hildebrand method is a common approach for analyzing the resulting data to determine the formation constant (K_f)[3] [4].

Objective: To determine the formation constant (K_f) of Br₃-.

Materials:

- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Stock solution of molecular bromine (Br2) in a non-reactive solvent (e.g., deionized water with a supporting electrolyte like 0.1 M HBr to suppress hydrolysis).



- Stock solution of a bromide salt (e.g., KBr or NaBr).
- Volumetric flasks and pipettes.

Procedure:

- Preparation of Solutions: Prepare a series of solutions in volumetric flasks. In each flask, the initial concentration of bromine ([Br2]0) is held constant, while the initial concentration of bromide ([Br-]0) is varied. The concentration of the bromide ion should be in significant excess of the bromine concentration to satisfy the assumptions of the Benesi-Hildebrand analysis.
- Spectrophotometric Measurement: For each solution, measure the absorbance at the maximum wavelength for the **tribromide anion** (~276 nm). A solution containing only Br₂ at the same initial concentration should be used as the reference or blank (A₀) to account for any absorbance from bromine at this wavelength.
- Data Analysis (Benesi-Hildebrand Plot): The formation constant is determined using the Benesi-Hildebrand equation[5][6]:

$$1/(A-A_0) = 1/(\epsilon Br_3^- * K f * [Br_2]_0 * [Br_1]_0) + 1/(\epsilon Br_3^- * [Br_2]_0)$$

Where:

- A is the measured absorbance of the solution.
- Ao is the absorbance of the initial bromine solution.
- \circ ε_Br₃⁻ is the molar absorptivity of the **tribromide anion**.
- K f is the formation constant.
- [Br₂]₀ and [Br⁻]₀ are the initial concentrations.

By plotting $1/(A - A_0)$ on the y-axis against $1/[Br^-]_0$ on the x-axis, a straight line should be obtained. The formation constant K_f can be calculated from the ratio of the intercept to the slope.



Potentiometry

Potentiometric titration uses a bromide ion-selective electrode (ISE) to measure the concentration of free bromide ions in solution at equilibrium. By titrating a bromide solution with a bromine solution, one can monitor the decrease in free [Br⁻] as it is converted to Br₃⁻.

Objective: To determine the formation constant (K f) of Br₃⁻.

Materials:

- Potentiometer or pH/mV meter.
- Bromide Ion-Selective Electrode (ISE).
- Reference electrode (e.g., Ag/AgCl).
- Standard solution of a bromide salt (e.g., NaBr).
- Standard solution of bromine (Br2).
- · Magnetic stirrer and stir bar.

Procedure:

- Electrode Calibration: Calibrate the bromide ISE using a series of standard NaBr solutions of known concentrations to create a calibration curve of potential (mV) versus log[Br⁻].
- Titration Setup: Place a known volume and concentration of the NaBr solution into a beaker. Immerse the calibrated bromide ISE and the reference electrode.
- Titration: Add small, precise aliquots of the standard Br₂ solution to the NaBr solution. After each addition, allow the potential reading to stabilize and record the value.
- Data Analysis: For each point in the titration, the total concentrations of bromine and bromide added are known. The measured potential provides the concentration of free bromide ([Br⁻]_eq) via the calibration curve. The equilibrium concentrations of Br₂ and Br₃⁻ can then be calculated from the mass balance equations:



•
$$[Br^{-}]$$
_total = $[Br^{-}]$ _eq + $[Br_{3}^{-}]$ _eq

•
$$[Br_2]_{total} = [Br_2]_{eq} + [Br_3]_{eq}$$

The formation constant K f is then calculated for each point:

$$K_f = [Br_3^-]_eq / ([Br^-]_eq * [Br_2]_eq)$$

The average of these values provides the formation constant for the reaction[1][7][8].

Isothermal Titration Calorimetry (ITC)

Calorimetry provides a direct measurement of the heat change (q) associated with the formation of the **tribromide anion**, allowing for the direct determination of the reaction enthalpy (ΔH°_{rxn}) .

Objective: To determine the enthalpy of reaction (ΔH°) for Br₃⁻ formation.

Materials:

- Isothermal Titration Calorimeter.
- Syringe for titrant.
- · Sample cell.
- Solution of a bromide salt (e.g., NaBr) to be placed in the sample cell.
- Solution of bromine (Br₂) to be used as the titrant.

Procedure:

- Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 298.15 K).
- Loading: Load the bromide solution into the sample cell and the bromine solution into the injection syringe.



- Titration: Program the instrument to perform a series of small, sequential injections of the bromine solution into the bromide solution. The heat released or absorbed after each injection is measured by the instrument as a power differential required to maintain zero temperature difference between the sample and reference cells.
- Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection.
 Integrating these peaks gives the heat (q) for each injection. A plot of heat per mole of injectant versus the molar ratio of the reactants is generated. This binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters, including the reaction enthalpy (ΔH°), the binding constant (K_f), and the stoichiometry of the reaction.

Conclusion

The thermodynamic stability of the **tribromide anion** is a well-defined property that can be accurately determined through a combination of spectroscopic, electrochemical, and calorimetric techniques. The exergonic and exothermic nature of its formation from bromide and bromine in aqueous solution makes it a readily accessible and moderately stable species. The quantitative data and detailed experimental protocols presented in this guide offer researchers a comprehensive resource for understanding, measuring, and utilizing the properties of the **tribromide anion** in their scientific and developmental endeavors.

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